molecular formula C11H6ClN5O4 B11463693 2-Chloro-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile

2-Chloro-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile

Cat. No.: B11463693
M. Wt: 307.65 g/mol
InChI Key: AOPUSPHXWHBBBP-UHFFFAOYSA-N
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Description

2-Chloro-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group, two nitro groups, and two cyano groups attached to a tetrahydroquinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the chloro group: Chlorination of the tetrahydroquinoline core can be performed using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of amino derivatives by reduction of nitro groups.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Biology: The compound can be employed as a probe to study biological processes and interactions at the molecular level.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules with industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The presence of nitro and cyano groups can enhance its binding affinity and specificity towards these targets. The chloro group can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5,6,7,8-tetrahydroquinoline: A simpler analogue without nitro and cyano groups.

    2,4-Dinitrochlorobenzene: Contains nitro and chloro groups but lacks the quinoline core.

    6,8-Dinitro-1,2,4-triazolo[1,5-a]pyridines: Contains nitro groups and a heterocyclic core similar to quinoline.

Uniqueness

2-Chloro-8,8-dinitro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile is unique due to the combination of its functional groups and the tetrahydroquinoline core. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The presence of both nitro and cyano groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

Molecular Formula

C11H6ClN5O4

Molecular Weight

307.65 g/mol

IUPAC Name

2-chloro-8,8-dinitro-6,7-dihydro-5H-quinoline-3,4-dicarbonitrile

InChI

InChI=1S/C11H6ClN5O4/c12-10-8(5-14)7(4-13)6-2-1-3-11(16(18)19,17(20)21)9(6)15-10/h1-3H2

InChI Key

AOPUSPHXWHBBBP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C(N=C2C(C1)([N+](=O)[O-])[N+](=O)[O-])Cl)C#N)C#N

Origin of Product

United States

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